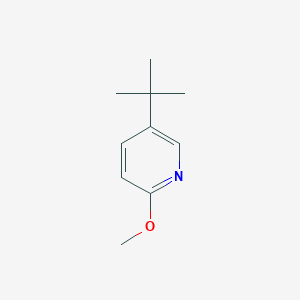

5-(tert-Butyl)-2-methoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

5-tert-butyl-2-methoxypyridine |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-5-6-9(12-4)11-7-8/h5-7H,1-4H3 |

InChI Key |

LTOZBOCLXXPCOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)OC |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Electrophilic Aromatic Substitution on Methoxypyridines

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. For pyridine (B92270) derivatives, the reaction is generally more complex than for benzene. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. quimicaorganica.org The reaction typically requires more drastic conditions. quimicaorganica.org Furthermore, the nitrogen atom can be protonated or coordinate to the electrophile's catalyst (a Lewis acid), further deactivating the ring. quimicaorganica.orgbyjus.com

The mechanism proceeds in two main steps:

Attack by the electrophile : The aromatic π-system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

Given the positions of the existing substituents, electrophilic attack is most likely to occur at the C3 position. Attack at C5 is blocked by the tert-butyl group, and the C4 and C6 positions are less activated.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

| -OCH₃ (Methoxy) | +R > -I (Strong Resonance Donor) | Activating | Ortho, Para |

| -C(CH₃)₃ (tert-Butyl) | +I (Inductive Donor) | Activating | Ortho, Para |

Nucleophilic Reactivity Profiles of Substituted Pyridines

In contrast to electrophilic substitution, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C2 (α) and C4 (γ) positions. chemistry-online.comstackexchange.com The electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. stackexchange.com The reaction proceeds via an addition-elimination mechanism, which requires a good leaving group at the position of attack. quimicaorganica.org

For 5-(tert-butyl)-2-methoxypyridine, the C2 position is substituted with a methoxy (B1213986) group. While methoxide (B1231860) is not an excellent leaving group compared to halides, nucleophilic displacement can occur under certain conditions, especially with strong nucleophiles. chemistry-online.comsci-hub.se The reaction would involve the attack of a nucleophile at the C2 position, forming an anionic intermediate. The negative charge in this intermediate is delocalized, with one resonance structure placing the charge on the electronegative nitrogen atom, which provides significant stabilization. chemistry-online.comstackexchange.com Subsequent elimination of the methoxide leaving group restores the aromaticity of the pyridine ring.

The tert-butyl group at the C5 position has a minor electronic influence on this reaction but can provide steric hindrance to the solvation of the intermediate. Studies on the SNAr reactions of 2-halopyridines show that reactivity can depend on both the leaving group and the nucleophile. sci-hub.se For instance, the reactivity order for sulfur nucleophiles is often I > Br > Cl > F, whereas for some oxygen nucleophiles, the order can be reversed, suggesting that the bond-formation step can sometimes be rate-determining. sci-hub.se

Table 2: General Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution of Pyridines

| Leaving Group | Position on Pyridine Ring | General Reactivity |

| -F, -Cl, -Br, -I | C2, C4 | Good to Excellent |

| -OCH₃ | C2, C4 | Moderate (Requires strong nucleophiles or harsh conditions) |

| -NO₂ | C2, C4 | Excellent |

Radical Reaction Pathways Involving Pyridine and Alkyl Radicals

Pyridines can undergo homolytic aromatic substitution (SHAr) with various radical species. chemistry-online.com A well-known example is the Minisci reaction, which typically involves the addition of a nucleophilic alkyl radical to a protonated pyridine ring. nih.gov The protonation of the pyridine nitrogen makes the ring more electron-deficient and thus more susceptible to attack by nucleophilic radicals. nih.gov

A more relevant pathway for this compound involves the activation of the pyridine ring by forming an N-methoxypyridinium salt. These salts are exceptionally reactive towards alkyl radicals. nih.govchemrxiv.org The reaction proceeds via a radical chain mechanism under neutral conditions, without the need for an external oxidant. nih.govchemrxiv.org

The key steps in the mechanism are:

Radical Generation : An alkyl radical (R•) is generated from a precursor, such as an organoborane or an alkyl iodide. nih.gov

Radical Addition : The alkyl radical adds to the C2 position of the N-methoxypyridinium salt, forming a radical cation intermediate. nih.govchemrxiv.org

Rearomatization : The intermediate loses a proton, followed by the rapid elimination of a methoxyl radical (CH₃O•). chemrxiv.org

Chain Propagation : The generated methoxyl radical propagates the chain by reacting with the radical precursor to generate a new alkyl radical. chemrxiv.org

The high rate constant for the addition of primary alkyl radicals to N-methoxypyridinium salts demonstrates their remarkable reactivity as radical traps. nih.gov This pathway allows for the efficient monoalkylation of pyridines.

Table 3: Key Steps in the Radical Alkylation of N-Methoxypyridinium Salts

| Step | Description | Intermediate/Product |

| Initiation | Formation of an initial alkyl radical (R•) from a precursor. | R• |

| Propagation 1 | Addition of R• to the N-methoxypyridinium salt. | Radical cation intermediate |

| Propagation 2 | Rearomatization via loss of H+ and elimination of a methoxyl radical (CH₃O•). | Alkylated pyridine and CH₃O• |

| Propagation 3 | The methoxyl radical abstracts a hydrogen or reacts with a precursor to regenerate R•. | R• |

Catalytic Transformations Mediated by this compound or its Metal Complexes

Pyridine derivatives are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen lone pair. beilstein-journals.orgnih.gov The electronic and steric properties of the substituents on the pyridine ring can be tuned to modify the activity and selectivity of the metal catalyst. This compound, with its bidentate N,O-coordination potential (after demethylation) or as a monodentate N-donor ligand, could be employed in various catalytic systems.

While direct catalytic applications of this compound are not extensively documented, its structural motifs are present in well-established ligand classes. For example, pyridinooxazoline (PyOx) ligands, which also feature a substituted pyridine ring, are highly effective in asymmetric catalysis. beilstein-journals.org

Furthermore, metal complexes involving substituted pyridines are known to catalyze C-H functionalization reactions. For instance, palladium complexes can catalyze the direct methylation of 2-phenylpyridine, where the pyridine nitrogen acts as a directing group. rsc.orgresearchgate.net A plausible catalytic cycle for such a transformation involving a generic substituted pyridine would involve:

C-H activation directed by the pyridine nitrogen to form a palladacycle.

Oxidative addition of a methyl source.

Reductive elimination to form the C-C bond and regenerate the active catalyst. rsc.org

Given its structure, metal complexes of this compound could potentially catalyze cross-coupling reactions, C-H activation, and oxidation reactions. google.com

Table 4: Potential Catalytic Applications for Metal Complexes of Substituted Pyridines

| Reaction Type | Metal Catalyst (Example) | Role of Pyridine Ligand |

| Asymmetric Conjugate Addition | Rh, Cu | Chiral dinitrogen ligand (e.g., PyOx) |

| C-H Arylation/Alkylation | Pd, Ru, Ir | Directing group, ancillary ligand |

| Cross-Coupling (e.g., Suzuki, Heck) | Pd, Ni | Ligand to stabilize and activate the metal center |

| Oxidation of Alkenes/Alkanes | Mn, Cu, V | Ligand in a Schiff base or similar complex |

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms, energetics, and transition states of chemical reactions. researchgate.netresearchgate.net For reactions involving substituted pyridines, computational studies can elucidate complex mechanistic landscapes, predict regioselectivity, and explain the roles of substituents. researchgate.netresearchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a reaction can be constructed. researchgate.net The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, allowing for the comparison of different possible pathways. mdpi.com For example, in the electrophilic substitution of this compound, DFT calculations could precisely quantify the activation barriers for attack at the C3, C4, and C6 positions, confirming the predicted preference for C3 substitution.

In nucleophilic substitution reactions, computational models can assess the stability of the Meisenheimer-like intermediates and the energy barriers for the departure of the leaving group. researchgate.net For radical reactions, calculations can determine the stability of radical intermediates and the feasibility of different propagation steps. acs.org

Recent computational studies have even explored the influence of external electric fields on the rates and mechanisms of electrophilic aromatic substitution, highlighting the potential for novel catalytic strategies. researchgate.netnih.gov Finding the transition state geometry is a critical part of these calculations, confirming that it represents the true energy maximum along the reaction coordinate. youtube.com

Table 5: Application of Computational Chemistry to Pyridine Reactions

| Parameter Calculated | Insight Gained | Example Application for this compound |

| Activation Energy (ΔG‡) | Reaction rate and kinetic feasibility | Comparing barriers for electrophilic attack at different ring positions. |

| Reaction Energy (ΔG_rxn) | Thermodynamic favorability (product stability) | Determining if nucleophilic substitution of the methoxy group is endergonic or exergonic. |

| Intermediate Stability | Plausibility of a proposed mechanism | Analyzing the stability of the sigma complex in EAS or the anionic intermediate in SNAr. |

| Transition State Geometry | Structure at the point of maximum energy | Visualizing the bond-forming/bond-breaking process in a radical addition. |

| Global Reactivity Indices | Electrophilicity/Nucleophilicity | Quantifying the susceptibility of the pyridine ring to attack. researchgate.net |

Computational and Theoretical Studies on Pyridine Systems with Steric Hindrance and Alkoxy Groups

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules like 5-(tert-butyl)-2-methoxypyridine. rsc.orgrsc.org These methods allow for a detailed exploration of the electron distribution and energy levels, which are critical determinants of the compound's properties.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of substituted pyridines due to its balance of computational cost and accuracy. acs.orgekb.eg DFT methods are employed to calculate a variety of molecular properties, including total energies, electron densities, and orbital energies. For this compound, DFT calculations can elucidate how the tert-butyl and methoxy (B1213986) groups modulate the electron density of the pyridine (B92270) ring, impacting its aromaticity and the accessibility of the nitrogen lone pair. These calculations are crucial for predicting the molecule's behavior in chemical reactions. rsc.org

To achieve a higher level of accuracy, particularly in describing electron correlation, post-Hartree-Fock methods are employed. wikipedia.orgnumberanalytics.comststephens.net.in Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more refined description of the electron-electron interactions that are not fully accounted for in standard DFT or Hartree-Fock approximations. pku.edu.cnyoutube.com For a molecule with the steric and electronic complexity of this compound, these methods can offer more precise predictions of properties like ionization potentials and electron affinities, which are directly related to the electronic correlation. ststephens.net.in

Molecular Geometry Optimization and Conformational Analysis

The spatial arrangement of atoms in this compound is critical to its function and reactivity. Computational methods are indispensable for determining the most stable three-dimensional structure.

Molecular geometry optimization, often performed using DFT or other quantum mechanical methods, seeks to find the lowest energy conformation of the molecule. aps.org For this compound, this involves determining the preferred orientation of the tert-butyl and methoxy groups relative to the pyridine ring. The large size of the tert-butyl group can lead to significant steric strain, influencing the planarity of the pyridine ring and the bond angles within the molecule. wikipedia.org

Conformational analysis further explores the energy landscape of the molecule by identifying various stable conformers and the energy barriers between them. mdpi.comacs.org For the methoxy group, rotation around the C-O bond can lead to different conformers. Understanding the relative energies of these conformers is essential for predicting the dominant structure at a given temperature and its influence on the molecule's spectroscopic and reactive properties.

Vibrational Spectroscopy Prediction and Interpretation (FT-IR, FT-Raman)

Computational methods are highly effective in predicting and interpreting the vibrational spectra of molecules. nih.govcardiff.ac.uk By calculating the harmonic vibrational frequencies, it is possible to generate theoretical FT-IR and FT-Raman spectra for this compound. researchgate.netresearchgate.net

These predicted spectra serve as a powerful tool for assigning the vibrational modes observed in experimental spectra. cdnsciencepub.com For instance, the characteristic stretching and bending frequencies of the pyridine ring, the C-H bonds of the tert-butyl group, and the C-O-C linkage of the methoxy group can be identified and assigned with confidence. researchgate.netnih.gov Discrepancies between the calculated and experimental frequencies can often be reconciled by applying scaling factors to the theoretical values.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts have become an invaluable aid in structure elucidation. conicet.gov.aracs.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for predicting the 1H and 13C NMR chemical shifts of organic molecules. rsc.orgnih.govimist.ma

For this compound, these calculations can predict the chemical shifts for each unique proton and carbon atom. This information is instrumental in assigning the peaks in the experimental NMR spectra. The accuracy of these predictions is often high enough to distinguish between different isomers or to confirm the proposed structure of a newly synthesized compound. conicet.gov.ar

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the reactivity of molecules based on the properties of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgpku.edu.cn

The energy and spatial distribution of the HOMO and LUMO of this compound can be readily calculated using quantum chemical methods. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). nih.govwuxibiology.com The HOMO-LUMO energy gap is a key reactivity descriptor, with a smaller gap generally indicating higher reactivity. wuxiapptec.comnih.gov

Analysis of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack. For this compound, this analysis can predict how the tert-butyl and methoxy substituents direct incoming reagents to specific positions on the pyridine ring. researchgate.net

Table of Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.345 | N1-C2-C3 | 123.5 |

| C6-N1 | 1.342 | C2-N1-C6 | 117.0 |

| C2-O7 | 1.360 | C2-C3-C4 | 118.9 |

| C5-C9 | 1.540 | C4-C5-C6 | 118.2 |

| C-H (avg) | 1.090 | H-C-H (avg) | 109.5 |

Note: These are hypothetical values for illustrative purposes and would be derived from actual quantum chemical calculations.

Table of Calculated Vibrational Frequencies for this compound

| Mode Number | Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| 1 | 3105 | 5.2 | Aromatic C-H stretch |

| 2 | 2960 | 45.8 | tert-Butyl C-H asym. stretch |

| 3 | 1605 | 25.1 | Pyridine ring stretch |

| 4 | 1480 | 18.9 | CH₃ deformation |

| 5 | 1250 | 60.3 | C-O-C stretch |

| 6 | 840 | 15.7 | C-H out-of-plane bend |

Note: These are hypothetical values for illustrative purposes and would be derived from actual quantum chemical calculations.

Table of Computed NMR Chemical Shifts for this compound

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C2 | 163.5 | 164.2 |

| C3 | 110.2 | 110.8 |

| C4 | 138.1 | 138.5 |

| C5 | 145.3 | 145.9 |

| C6 | 105.9 | 106.3 |

| C(CH₃)₃ | 34.8 | 35.1 |

| C(CH₃)₃ | 31.2 | 31.5 |

| OCH₃ | 53.7 | 54.0 |

| H3 | 6.55 | 6.60 |

| H4 | 7.40 | 7.45 |

| H6 | 7.95 | 8.00 |

| C(CH₃)₃ | 1.30 | 1.33 |

| OCH₃ | 3.85 | 3.88 |

Note: These are hypothetical values for illustrative purposes and would be derived from actual quantum chemical calculations.

Table of Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -8.52 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 8.27 |

Note: These are hypothetical values for illustrative purposes and would be derived from actual quantum chemical calculations.

Spectroscopic Property Simulations (UV-Vis)

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic properties, such as the ultraviolet-visible (UV-Vis) absorption spectra of molecules. For pyridine derivatives featuring both steric bulk and electron-donating groups, like this compound, Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method to simulate electronic transitions. arxiv.orgscielo.org.za These calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands.

The electronic properties of the pyridine ring are significantly influenced by its substituents. The methoxy group at the 2-position is an electron-donating group that can cause a bathochromic (red) shift in the absorption spectrum, moving the λmax to longer wavelengths. Conversely, the tert-butyl group at the 5-position, while primarily providing steric bulk, also has a weak electron-donating effect through hyperconjugation. The interplay of these substituents governs the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). TD-DFT calculations elucidate the nature of the electronic transitions, which are typically from π to π* orbitals in aromatic systems like pyridine. nih.gov

For a molecule such as this compound, theoretical simulations would likely predict multiple absorption bands in the UV region. The primary transitions would involve the π-system of the pyridine ring, with the specific energies and intensities being modulated by the electronic contributions of the methoxy and tert-butyl groups. The accuracy of these predictions is dependent on the choice of the functional and basis set used in the DFT calculations. acs.org For instance, hybrid functionals like B3LYP are often used for such simulations. scielo.org.zanih.gov

Below is a representative data table of simulated UV-Vis spectroscopic properties for this compound, derived from theoretical principles and data for analogous substituted pyridines.

| Calculated Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.59 | 270 | 0.085 | HOMO → LUMO (π → π) |

| S0 → S2 | 5.17 | 240 | 0.120 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 5.90 | 210 | 0.350 | HOMO → LUMO+1 (π → π*) |

Intermolecular Interactions and Solvent Effects Modeling

The chemical behavior of this compound in a condensed phase is heavily influenced by its intermolecular interactions and the surrounding solvent environment. Computational modeling is instrumental in understanding these complex phenomena at a molecular level. The steric hindrance introduced by the bulky tert-butyl group, combined with the polar nature of the methoxy group and the pyridine nitrogen, creates a molecule with distinct interaction sites.

Modeling of intermolecular interactions often employs methods like Natural Bond Orbital (NBO) analysis to investigate charge transfer and conjugative interactions within the molecule and with neighboring molecules. niscpr.res.in For a molecule like this compound, key interactions would include hydrogen bonding (where the pyridine nitrogen acts as a hydrogen bond acceptor), dipole-dipole interactions arising from the polar C-O and C-N bonds, and van der Waals forces, which are significant for the nonpolar tert-butyl group.

Solvent effects can be modeled using either implicit or explicit solvent models. nih.gov Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient for estimating the bulk solvent effect on the electronic structure and properties of the solute. rsc.org Explicit solvent models, on the other hand, involve including a number of solvent molecules around the solute and performing molecular dynamics (MD) simulations or geometry optimizations on the entire system. chemrxiv.org This approach provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding to the pyridine nitrogen or the methoxy oxygen. rsc.org

For this compound, simulations in polar protic solvents like ethanol (B145695) or water would likely show strong hydrogen bonding to the pyridine nitrogen. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions would be more prominent. The bulky tert-butyl group would influence the local solvent structure, potentially creating a region of weaker solvent interaction due to steric hindrance. These interactions can, in turn, affect the molecule's conformational preferences and its spectroscopic properties, leading to solvatochromic shifts in the UV-Vis spectrum. researchgate.net

A representative data table summarizing the modeled interaction energies of this compound with different solvents is presented below. These values are illustrative and based on general principles of intermolecular forces.

| Solvent | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) | Computational Model |

|---|---|---|---|

| Water | Hydrogen Bonding (N···H-O) | -5.8 | Explicit (MD with TIP3P) |

| Ethanol | Hydrogen Bonding (N···H-O) | -5.2 | Explicit (MD with OPLS-AA) |

| Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | -3.5 | Implicit (PCM) |

| Hexane | van der Waals | -2.1 | Implicit (PCM) |

Advanced Applications in Chemical Sciences and Materials Design

Role as a Ligand in Coordination Chemistry

The nitrogen atom of the pyridine (B92270) ring in 5-(tert-butyl)-2-methoxypyridine possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal ions to form stable metal complexes. tcd.ie The presence of the tert-butyl and methoxy (B1213986) substituents significantly influences its coordination behavior. The bulky tert-butyl group provides steric hindrance around the metal center, which can control the coordination number and geometry of the resulting complex, while the methoxy group modifies the electron density on the pyridine ring, affecting the ligand's donor strength.

Design of Metal Complexes for Catalysis

The unique steric and electronic properties of substituted pyridines like this compound make them valuable ligands for designing transition metal catalysts. rsc.org The steric bulk of the tert-butyl group can create a specific chiral environment around the metal center, which is crucial for asymmetric catalysis.

A notable example is the use of pyridinooxazoline (PyOx) ligands, which incorporate a substituted pyridine ring. The (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, for instance, has been successfully employed in asymmetric conjugate additions. beilstein-journals.orgnih.gov This ligand, when complexed with a metal, facilitates reactions that are robust, tolerant to air and water, and yield products with high enantioselectivity. beilstein-journals.org The development of scalable synthetic routes to such tert-butyl substituted pyridine ligands from inexpensive starting materials like picolinic acid has further expanded their application in catalysis. beilstein-journals.orgnih.gov The catalytic activity of these complexes stems from the stable, well-defined coordination environment provided by the ligand, which directs the stereochemical outcome of the reaction. beilstein-journals.org

| Ligand System | Metal | Catalytic Application | Key Feature |

| (S)-t-BuPyOx | Not specified | Asymmetric conjugate addition of arylboronic acids | Provides high enantioselectivity; robust reaction conditions |

| Terpyridine (tpy) derivatives | Fe(II), Ru(II), Ir(III), Pt(II) | C-C cross-coupling, CO2 reduction, artificial photosynthesis | Versatile chelating ligand stabilizing various metal oxidation states |

| 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole | Cu(II), Mn(II) | Formation of homo- and heterobimetallic complexes | Chelating ligand demonstrating coordination via pyridine and tetrazole nitrogen atoms |

Luminescent Properties of Coordination Compounds

Coordination compounds containing pyridyl ligands often exhibit interesting photophysical properties, including luminescence. nih.gov These properties are highly dependent on the nature of the ligand and the metal ion. The ligand field created by molecules such as this compound can influence the energy levels of the metal's d-orbitals, leading to metal-to-ligand charge transfer (MLCT) transitions upon photoexcitation. acs.orgnih.gov

The emission properties of such complexes can be tuned by modifying the ligand structure. rsc.org For example, the introduction of bulky groups like tert-butyl can affect the rigidity of the complex and minimize non-radiative decay pathways, potentially enhancing luminescence quantum yields. mdpi.com Research on various metal complexes, including those of platinum, ruthenium, and manganese, has shown that the choice of N-donor ligands is critical in determining the emission color, lifetime, and quantum efficiency. acs.orgrsc.orgresearchgate.net While specific data on this compound complexes is emerging, the principles established with analogous substituted pyridine ligands suggest its potential in creating novel luminescent materials. nih.govmdpi.com

Application as a Sterically Hindered Base in Organic Synthesis

In organic synthesis, a sterically hindered base is a strong base that is a poor nucleophile due to steric bulk around its reactive center. The tert-butyl group in this compound provides significant steric hindrance around the nitrogen atom. This characteristic makes it an effective non-nucleophilic base, capable of deprotonating acidic protons without engaging in unwanted nucleophilic substitution reactions. reddit.com

This property is particularly useful in elimination reactions, where the base is intended to abstract a proton from a carbon atom adjacent to a leaving group to form an alkene. The use of a hindered base like potassium tert-butoxide (t-BuOK) is known to favor elimination (E2) over substitution (SN2). reddit.com Similarly, hindered pyridine bases such as 2,6-di-tert-butyl-4-methylpyridine (B104953) are synthesized specifically for their non-nucleophilic character. acs.orgacs.orgdocumentsdelivered.com Therefore, this compound can serve as a valuable tool for chemists to control the outcome of reactions, promoting elimination pathways where they are desired over competing substitution pathways.

Integration into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, halogen bonding, and π–π stacking. Pyridine-containing molecules are excellent building blocks for supramolecular architectures due to the ability of the pyridyl nitrogen to act as a hydrogen bond acceptor. nih.gov

The specific substituents on the pyridine ring guide the assembly process. In the case of this compound, the nitrogen atom can form hydrogen bonds, while the aromatic ring can participate in π–π stacking interactions. Research on related systems has shown that ruthenium complexes bearing tert-butyl-phenyl-substituted ligands can form π–π stacked dimers in the solid state. rsc.org The formation of these aggregates can be observed and quantified in solution, highlighting how such molecules can self-assemble into defined superstructures. rsc.org The combination of hydrogen bonding and other non-covalent forces allows for the rational design of complex, multi-component assemblies. nih.gov

Contribution to Optoelectronic Materials Development

The unique photophysical and electrochemical properties of metal complexes derived from substituted pyridine ligands make them promising candidates for optoelectronic materials. nih.gov These materials interact with light and electricity and are used in devices such as organic light-emitting diodes (OLEDs), sensors, and solar cells. The ability of ligands to tune the properties of a metal complex is central to this field.

For instance, ruthenium polypyridyl complexes are well-known for their use as photosensitizers. acs.orgnih.gov The photophysical properties of these complexes, such as their absorption and emission wavelengths, can be systematically altered by changing the ligands. rsc.org The introduction of a this compound ligand could influence the energy of the metal-to-ligand charge transfer states, thereby tuning the complex's color and emissive properties. This tunability is essential for developing materials tailored for specific optoelectronic applications. rsc.org

Role as a Synthetic Intermediate for Complex Molecular Scaffolds

Substituted pyridines are often not the final product but rather key intermediates in the synthesis of more complex and often biologically active molecules. nih.gov this compound serves as a valuable building block, providing a pre-functionalized aromatic core that can be further elaborated.

For example, research into the development of novel γ-secretase modulators for potential therapeutic applications has utilized methoxypyridine derivatives as key structural components. nih.gov In these multi-step syntheses, the methoxypyridine unit often forms a central "B-ring" of the final complex molecule. The synthesis of these target molecules relies on the strategic assembly of such heterocyclic intermediates. nih.gov The availability of functionalized building blocks like this compound is crucial for the efficient construction of intricate molecular architectures. researchgate.net

Molecular Design and Bioisosteric Research Principles

Strategic Bioisosteric Replacements of the tert-Butyl Moiety

The tert-butyl group is a common feature in drug design, valued for its steric bulk and non-polar nature. enamine.net However, its inclusion can sometimes lead to undesirable properties like increased lipophilicity and reduced metabolic stability. nih.gov Consequently, the strategic replacement of the tert-butyl group with bioisosteres—substituents with similar physical or chemical properties that produce broadly similar biological effects—is a key strategy in drug discovery. cambridgemedchemconsulting.com

Several isosteres can mimic the characteristics of the tert-butyl group. enamine.netenamine.net These replacements aim to preserve or enhance biological activity while improving pharmacokinetic profiles. nih.gov For instance, the trifluoromethylcyclopropyl group has been successfully used as a metabolically stable replacement for the tert-butyl group, demonstrating increased stability both in vitro and in vivo. nih.gov This is attributed to the removal of sp3 C-H bonds, which are susceptible to metabolic abstraction, by replacing them with C-F bonds and increasing the s-character of the remaining C-H bonds. nih.gov

Other common bioisosteres for the tert-butyl group include various cycloalkyl groups such as cyclopropyl (B3062369) and cyclobutyl, which can offer similar steric bulk. enamine.netresearchgate.net The bicyclo[1.1.1]pentane (BCP) moiety has also emerged as a significant bioisostere for the tert-butyl group, often leading to improved physicochemical properties like aqueous solubility and metabolic stability. researchgate.net The choice of a particular bioisostere depends on the specific goals of the optimization program, such as enhancing metabolic stability, modulating lipophilicity, or exploring new interactions with the biological target. nih.govresearchgate.net

Below is a table summarizing common bioisosteric replacements for the tert-butyl group and their rationales for use.

| Bioisostere | Rationale for Replacement | Key Properties |

| Cyclopropyl | Mimics steric bulk, can improve metabolic stability. enamine.netnih.gov | Similar size, increased s-character of C-H bonds. nih.gov |

| Cyclobutyl | Offers similar steric profile. enamine.net | Comparable size and shape. nih.gov |

| Trifluoromethylcyclopropyl | Enhances metabolic stability significantly. nih.gov | Lacks easily abstractable sp3 C-H bonds. nih.gov |

| Bicyclo[1.1.1]pentane (BCP) | Improves physicochemical properties. researchgate.net | Can increase solubility and metabolic stability. researchgate.net |

| Trifluoromethyl oxetane | Decreases lipophilicity and improves metabolic stability. cambridgemedchemconsulting.com | Lower lipophilicity compared to tert-butyl. cambridgemedchemconsulting.com |

Bioisosteric Considerations for the Methoxy (B1213986) Group

The methoxy group is frequently found in bioactive molecules, often contributing to binding through hydrogen bond acceptance or by influencing the electronic properties of the aromatic ring. drughunter.com However, it can be a metabolic liability, susceptible to O-demethylation by cytochrome P450 enzymes. nih.gov Therefore, replacing the methoxy group with a suitable bioisostere is a common strategy to improve metabolic stability and other drug-like properties. nih.gov

A variety of functional groups can serve as bioisosteres for the methoxy group. researchgate.net Fluorinated groups are particularly popular replacements. For example, the trifluoromethoxy group (OCF3) is significantly more stable towards metabolism. researchgate.net The difluoroethyl group has also been shown to mimic the steric and electronic features of a methoxy group, often leading to enhanced potency and metabolic stability. nih.gov

The replacement of a methoxy group with a fluorine atom is another common bioisosteric switch. chemrxiv.org This substitution can block oxidative metabolism and, while it might be expected to increase lipophilicity, the actual effect can vary depending on the electronic nature of other substituents on the ring. chemrxiv.org Other potential replacements include small alkyl groups or even tying back the methoxy groups into a ring structure to enhance metabolic stability. cambridgemedchemconsulting.compressbooks.pub

The following table outlines some bioisosteric replacements for the methoxy group and their intended effects.

| Bioisostere | Rationale for Replacement | Key Properties |

| Trifluoromethoxy (OCF3) | Increases metabolic stability. researchgate.net | Electron-withdrawing, metabolically robust. researchgate.net |

| Difluoroethyl (CH2CF2H) | Mimics steric/electronic features, improves stability. nih.gov | Conformationally distinct from methoxy. nih.gov |

| Fluorine (F) | Blocks oxidative metabolism. chemrxiv.org | Strong C-F bond, resistant to cleavage. cambridgemedchemconsulting.com |

| Alkylthio (S-CH3) | Can be a suitable replacement. researchgate.net | Similar size, different electronic properties. |

| Dimethylamino (N(CH3)2) | Alternative to consider if it fits the SAR. researchgate.net | Can act as a hydrogen bond acceptor. |

Structure-Activity Relationship (SAR) Studies in Compound Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and involve systematically modifying the structure of a compound to understand how these changes affect its biological activity. nih.gov For substituted pyridines like 5-(tert-Butyl)-2-methoxypyridine, SAR studies are crucial for identifying the key structural features required for potency and selectivity. nih.govnih.gov

The nature and position of substituents on the pyridine (B92270) ring are critical determinants of biological activity. nih.govewha.ac.kr For instance, in some series of pyridine derivatives, the introduction of a methyl group did not lead to good in vitro potency, whereas in other cases, it improved membrane permeability. nih.gov The presence of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance the antiproliferative activity of pyridine derivatives against cancer cell lines. nih.gov Conversely, bulky groups or halogens can sometimes lead to lower activity. nih.gov

In the context of this compound, SAR studies would involve synthesizing and testing a range of analogs where the tert-butyl and methoxy groups are systematically varied. For example, replacing the tert-butyl group with other alkyl groups or cycloalkyl groups would help to probe the steric and lipophilic requirements at the 5-position. nih.gov Similarly, modifying the methoxy group at the 2-position to other alkoxy groups or its bioisosteres would elucidate the role of this substituent in target binding and its impact on metabolic stability. acs.org The data from these studies are used to build a comprehensive understanding of the SAR, guiding the design of more potent and effective compounds. researchgate.net

Pharmacophore Development and Optimization

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov The development of a pharmacophore model is a key step in rational drug design, allowing for the virtual screening of large compound libraries and the design of new molecules with a higher probability of being active. nih.gov

For a compound like this compound, a pharmacophore model would be developed based on the structures of known active analogs. mdpi.com This model would typically include features such as hydrogen bond acceptors (the pyridine nitrogen and the methoxy oxygen), hydrogen bond donors (if applicable in analogs), hydrophobic regions (the tert-butyl group), and aromatic rings (the pyridine ring). nih.gov

The initial pharmacophore hypothesis is generated from a set of active compounds and is then refined and validated. nih.gov Optimization of the pharmacophore involves identifying the spatial arrangement of these features that is most conducive to high-affinity binding. nih.gov For example, studies on substituted pyridines as dopamine (B1211576) transporter inhibitors have shown that the geometry and nature of the substituents on the pyridine ring determine the inhibitory activity and selectivity. nih.gov By understanding the critical pharmacophoric elements, medicinal chemists can design new analogs of this compound with improved affinity and selectivity for their intended biological target.

Influence of Molecular Architecture on Chemical Properties Relevant to Design

Chemical Stability: The chemical stability of this compound and its derivatives is influenced by the inherent reactivity of the substituted pyridine ring. The electron-donating methoxy group can affect the reactivity of the ring system. The tert-butyl group, being bulky, can provide steric hindrance that may protect adjacent functional groups from degradation. chemrxiv.org However, the pyridine ring itself can be susceptible to certain metabolic transformations. nih.gov

Synthetic Accessibility: The ease with which a compound and its analogs can be synthesized is a crucial factor in drug development. The synthesis of multi-substituted pyridines can be achieved through various methodologies. rsc.org The availability of starting materials and the efficiency of the synthetic routes to introduce the tert-butyl and methoxy groups onto the pyridine core will determine the feasibility of exploring a wide range of analogs for SAR studies. acs.orgresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmental stewardship has intensified the demand for green and sustainable synthetic protocols. For pyridine (B92270) derivatives, this involves moving away from harsh conditions and hazardous reagents towards more benign alternatives. Future research on the synthesis of 5-(tert-Butyl)-2-methoxypyridine will likely focus on methodologies that improve atom economy, reduce waste, and utilize renewable resources.

Key emerging strategies include:

One-Pot Multicomponent Reactions: These reactions, which combine three or more reactants in a single step, are highly efficient for building complex molecular frameworks. researchgate.netnih.gov Developing a one-pot synthesis for this compound could significantly streamline its production.

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods. nih.govresearchgate.netnih.gov Their application could lead to more efficient and rapid synthesis of the target compound.

Use of Green Catalysts and Solvents: Research is ongoing to replace traditional metal catalysts and volatile organic solvents with more environmentally friendly options like reusable catalysts (e.g., magnetic nanoparticles) and green solvents (e.g., water, ethanol). researchgate.netbhu.ac.in A notable approach involves using activated fly ash as an efficient, eco-friendly, and reusable catalyst for synthesizing imidazo[1,2-a]pyridines. bhu.ac.in

| Green Synthesis Technique | Potential Advantage for this compound Synthesis |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification. researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, lower energy usage. nih.govnih.gov |

| Ultrasonic Production | Enhanced reaction rates and yields. nih.govresearchgate.net |

| Green Catalysts | Reduced environmental impact, potential for catalyst recycling. researchgate.net |

| Solvent-Free Synthesis | Elimination of hazardous solvents, simplified workup. nih.govresearchgate.net |

Advanced Spectroscopic and Spectrometric Techniques for Characterization

While standard techniques like NMR and IR spectroscopy are routine for structural confirmation, advanced methods can provide deeper insights into the electronic structure, intermolecular interactions, and dynamic behavior of this compound. researchgate.netbendola.com

Future research will likely employ a combination of sophisticated analytical techniques:

Infrared (IR)–Vacuum Ultraviolet (VUV) Spectroscopy: This method, used to study jet-cooled pyridine clusters, can elucidate the fine details of vibrational modes and intermolecular forces, providing valuable data on how this compound interacts with itself and other molecules. rsc.org

Photoelectron Spectroscopy: This technique is powerful for studying surface interactions, such as the adsorption of pyridine derivatives on metal oxides like TiO2. researchgate.net Such studies are crucial for applications in electronics and photocatalysis, revealing how the molecule affects the electronic properties of the material.

Computational DFT Analysis: Density Functional Theory (DFT) calculations are increasingly used alongside experimental spectroscopy to predict and interpret spectra, understand molecular orbitals, and verify optimized structures of pyridine complexes. bendola.comacs.org

Exploration of Novel Catalytic Transformations and Methodologies

The functionalization of the pyridine ring is a central theme in organic synthesis. nih.gov Emerging catalytic methods are enabling chemists to modify pyridine scaffolds with unprecedented precision, opening new avenues for creating derivatives of this compound with tailored properties.

Promising areas of exploration include:

C-H Functionalization: Direct C-H activation is an atom-economical strategy for introducing new functional groups onto the pyridine ring without pre-functionalization. acs.org Recent advances have shown success in the ortho-alkylation of pyridines and even selective C-4 functionalization. acs.orgnih.gov Applying these methods to this compound could yield a diverse library of new compounds.

Photochemical and Electrochemical Methods: Light- and electricity-driven reactions offer mild and highly selective ways to functionalize pyridines. acs.orgnih.gov For instance, a photochemical organocatalytic method has been developed for the functionalization of pyridines via pyridinyl radicals, offering different positional selectivity compared to classical methods. acs.orgnih.gov An electrochemical approach has also been demonstrated for single-carbon insertion into aromatic rings to create substituted pyridines. scitechdaily.com

Modular, Cascade Reactions: Syntheses involving a cascade of reactions, such as a copper-catalyzed cross-coupling followed by electrocyclization and oxidation, provide a modular and efficient route to highly substituted pyridines from simple starting materials. nih.govorganic-chemistry.org

| Catalytic Method | Potential Application for this compound |

| C-H Functionalization | Direct introduction of alkyl, aryl, and other groups at various positions. acs.orgnih.gov |

| Photochemical Organocatalysis | Novel C-C bond formation with distinct regioselectivity. acs.orgnih.gov |

| Electrochemical Synthesis | Precise ring editing and expansion to access diverse pyridine structures. scitechdaily.com |

| Cascade Reactions | Modular and convergent synthesis of complex derivatives. nih.govorganic-chemistry.org |

Synergistic Approaches with Machine Learning and Artificial Intelligence for Molecular Discovery

For this compound, AI and ML can be leveraged to:

Predict Reaction Outcomes and Optimize Synthesis: ML models can be trained to predict the success or yield of a chemical reaction, saving time and resources in the lab. acs.org This approach can accelerate the discovery of new dearomatization reactions for pyridine derivatives. acs.org

Discover Novel Bioactive Molecules: AI algorithms can screen virtual libraries of compounds for potential biological activity or design new molecules de novo. nih.govacs.orggithub.com By starting with the this compound scaffold, these tools could identify new derivatives with potential applications as enzyme inhibitors or other therapeutic agents. ontosight.ai

Accelerate Materials Discovery: ML-assisted approaches can rapidly screen virtual libraries of pyridine-based polymers to identify candidates with desired properties, such as for capturing pollutants or for use in electronic devices. nih.govresearchgate.net

Expanded Role in Functional Materials and Supramolecular Chemistry

The unique properties of substituted pyridines make them attractive building blocks for advanced materials and complex supramolecular assemblies. The presence of the bulky tert-butyl group and the coordinating nitrogen and oxygen atoms in this compound suggests significant potential in these areas.

Future research directions may include:

Perovskite Solar Cells (PSCs): Additives like 4-tert-butylpyridine (B128874) (TBP) have been shown to improve the efficiency and stability of PSCs by acting as a morphology controller for the hole transport layer (HTL). ossila.comacs.orgrsc.orgucsd.edu Investigating this compound as an additive could reveal new structure-property relationships, potentially leading to more stable and efficient solar devices.

Supramolecular Assemblies: Pyridine derivatives are excellent components for creating complex, self-assembled structures through non-covalent interactions like hydrogen bonding and π-π stacking. rsc.orgacs.org The specific geometry and electronic nature of this compound could be exploited to design novel supramolecular synthons, leading to new molecular solids with interesting properties like thermochromism or enhanced solubility. acs.org

Organic Electronics: The pyridine ring is a common component in organic light-emitting diodes (OLEDs) and other electronic materials. ossila.com The substitution pattern of this compound could be tuned to modulate its electronic properties (e.g., HOMO/LUMO levels), making it a candidate for inclusion in new semiconducting materials.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(tert-Butyl)-2-methoxypyridine, and how can reaction conditions be optimized?

- Methodological Answer : A three-step synthesis involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is commonly employed. For example, tert-butyl-substituted pyridine derivatives can be synthesized under inert atmospheres (e.g., nitrogen) using catalysts like Pd₂(dba)₃ and ligands such as BINAP in toluene . Optimization includes controlling reaction temperature (80–100°C), stoichiometry of coupling partners, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Yields exceeding 90% are achievable with rigorous exclusion of moisture .

Q. What purification techniques are recommended for isolating this compound derivatives?

- Methodological Answer : High-purity isolation requires sequential techniques:

- Liquid-liquid extraction : Use dichloromethane/water phases to remove polar impurities.

- Column chromatography : Employ silica gel with gradient elution (e.g., hexane:EtOAc 9:1 to 7:3) to separate tert-butyl and methoxy-substituted isomers .

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to obtain crystalline solids (purity >98%) .

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet for tert-butyl protons (δ 1.3–1.4 ppm) and methoxy protons (δ 3.8–3.9 ppm). Aromatic protons typically appear as doublets (δ 6.8–8.2 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₁₀H₁₅NO: 165.1154). Fragmentation patterns showing loss of tert-butyl (57 Da) or methoxy (31 Da) groups confirm substitution .

Advanced Research Questions

Q. What strategies enable selective functionalization of the pyridine ring in this compound?

- Methodological Answer :

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the 3-position, leveraging the methoxy group’s directing effects .

- Cross-coupling : Suzuki-Miyaura reactions using bromo or iodo derivatives (e.g., 5-(tert-Butyl)-2-iodopyridine) with aryl boronic acids under Pd catalysis .

- Carbamate protection : Introduce tert-butoxycarbonyl (Boc) groups at the 3-position via carbamate formation, enabling subsequent deprotection for further modifications .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The tert-butyl group enhances steric protection, reducing ring oxidation. However, under strong acids (e.g., HCl/MeOH), the methoxy group may demethylate. Stability assays (TGA/DSC) show decomposition onset at 200°C in air. Storage recommendations: inert atmosphere, -20°C, desiccated .

Q. What computational tools are effective for modeling the electronic effects of substituents in this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to map HOMO/LUMO distributions, predicting reactivity (e.g., methoxy’s electron-donating effect lowers electrophilic substitution barriers) .

- Molecular dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO, ethanol) to optimize reaction media .

Q. How can structural analogs of this compound be screened for biological activity?

- Methodological Answer :

- In vitro assays : Test inhibition of viral RNA polymerases (e.g., hepatitis C virus) using fluorescence-based enzymatic assays. IC₅₀ values correlate with tert-butyl’s hydrophobic interactions .

- SAR studies : Modify substituents (e.g., replacing methoxy with ethoxy) and measure binding affinity via SPR or ITC .

Q. How should researchers resolve contradictions in reported synthetic yields for tert-butylpyridine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.